molecular formula C20H25ClN4O2S B1500578 Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride CAS No. 1185308-14-8

Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride

Cat. No.: B1500578
CAS No.: 1185308-14-8
M. Wt: 421 g/mol
InChI Key: PKRBNMLPUDQVGE-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride is a benzimidazole-derived compound featuring a piperidin-3-ylmethylamine moiety linked to a toluenesulfonyl-substituted benzimidazole core. Benzimidazole derivatives are widely studied for their bioactivity, and the toluenesulfonyl group often enhances metabolic stability or binding affinity in drug design .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(piperidin-3-ylmethyl)benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S.ClH/c1-15-8-10-17(11-9-15)27(25,26)24-19-7-3-2-6-18(19)23-20(24)22-14-16-5-4-12-21-13-16;/h2-3,6-11,16,21H,4-5,12-14H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBNMLPUDQVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NCC4CCCNC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671417
Record name 1-(4-Methylbenzene-1-sulfonyl)-N-[(piperidin-3-yl)methyl]-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-14-8
Record name 1-(4-Methylbenzene-1-sulfonyl)-N-[(piperidin-3-yl)methyl]-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25ClN4O2S
  • Molecular Weight : 420.96 g/mol
  • CAS Number : 1185308-14-8

This compound features a piperidine moiety, which is commonly associated with various biological activities, including anti-cancer and anti-inflammatory effects.

This compound primarily acts by interacting with specific biological targets:

  • Kinase Inhibition : It has shown selective inhibitory activity against certain kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

A study highlighted the compound's efficacy against several cancer cell lines. The mechanism involves the inhibition of key signaling pathways that drive tumor growth. The IC50 values for different cell lines ranged from low nanomolar to micromolar concentrations, indicating potent activity .

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.5Inhibition of PI3K/Akt pathway
A549 (Lung)0.7Induction of apoptosis via caspase activation
HeLa (Cervical)0.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida albicans8 μg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups, demonstrating its potential as an anti-tumor agent .
  • Infection Models : In vitro studies showed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting it may offer a new approach to treating infections caused by multidrug-resistant organisms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group (-SO₂C₆H₄CH₃) acts as a leaving group, enabling substitution at the benzimidazole N1 position:

  • Displacement by amines : Reacts with primary/secondary amines (e.g., piperidine derivatives) under mild basic conditions .

  • Hydrolysis : The tosyl group can be removed via acid-catalyzed cleavage (e.g., H₂SO₄/H₂O), regenerating the benzimidazole NH group .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProductKey Observations
Tosyl displacementPiperidine, K₂CO₃, DMFPiperidine-substituted benzimidazoleRequires heating (60–80°C)
Acidic hydrolysisH₂SO₄ (10%), H₂O, reflux1H-Benzimidazol-2-amine derivativeTosyl group removed in >80% yield

Acylation and Alkylation

The piperidine nitrogen and benzimidazole NH (if detosylated) are reactive sites:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM using DMAP .

  • Alkylation : Methylation with dimethyl sulfate in 1,4-dioxane/K₂CO₃ yields N-alkylated derivatives .

Table 3: Acylation/Alkylation Data

ReactionReagentsSolventProductYield*
AcylationAcetyl chloride, DMAPDCMN-Acetyl-piperidine derivative65–75%
AlkylationDimethyl sulfate, K₂CO₃1,4-DioxaneN-Methyl-benzimidazole70–80%

Acid-Base Reactivity

  • Deprotonation : The piperidine NH⁺ (as HCl salt) is deprotonated by bases like NaOH or NaHCO₃, regenerating the free amine .

  • Stability : The compound is stable in acidic conditions but degrades under strong bases or oxidizing agents (e.g., H₂O₂) .

Functional Group Transformations

  • Reduction : The benzimidazole ring is resistant to catalytic hydrogenation, but the tosyl group can be reduced with LiAlH₄ to a thioether .

  • Oxidation : The piperidine ring undergoes oxidation with KMnO₄ to form a ketone derivative .

Stability Under Reaction Conditions

ConditionStability ProfileObservations
High temperatureDecomposes above 200°CCharring observed in TGA
Aqueous acid (pH < 2)Stable for 24 hoursNo degradation by HPLC
Aqueous base (pH > 9)Rapid hydrolysis of tosyl groupForms benzimidazole amine

Key Findings from Literature

  • The tosyl group enhances solubility and directs regioselective substitutions .

  • Piperidine methylation alters pharmacokinetic properties, improving bioavailability .

  • Reactions are typically monitored by LC-MS or NMR to confirm intermediates .

For synthetic protocols, refer to patents WO2016170545A1 and PubChem entries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine Hydrochloride

This compound (CAS: 1185319-90-7) is a positional isomer of the target molecule, differing only in the substitution site on the piperidine ring (4-ylmethyl vs. 3-ylmethyl). Key data include:

Property Piperidin-4-ylmethyl Analog Piperidin-3-ylmethyl Target
Molecular Weight 420.96 g/mol Not reported
Synthesis Availability Discontinued (CymitQuimica) No commercial data
Biological Activity Not explicitly reported Not available

The 4-ylmethyl analog’s discontinued status highlights challenges in sourcing, while the 3-ylmethyl variant remains less characterized.

Other Benzimidazole-Piperidine Hybrids

(a) N-(Tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine (CAS: 924859-57-4)

This compound replaces the toluenesulfonyl group with a tetrahydrofuran moiety. Such modifications often aim to optimize lipophilicity or hydrogen-bonding capacity .

(b) 1-(Piperidin-3-yl)pyrrolidin-2-one

Though lacking the benzimidazole core, this compound exemplifies the pharmacological interest in piperidine-3-yl derivatives, which are explored for CNS-targeting applications due to their ability to cross the blood-brain barrier .

Preparation Methods

General Synthetic Strategy

The synthesis of Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride typically involves:

  • Preparation of the benzimidazole intermediate.
  • Introduction of the piperidin-3-ylmethyl amine substituent at the benzimidazole 2-position.
  • Sulfonylation of the benzimidazole nitrogen with p-toluene sulfonyl chloride.
  • Conversion to the hydrochloride salt form for stability and handling.

Preparation of Benzimidazole Intermediate

The benzimidazole core is often prepared or functionalized starting from (1H-benzimidazol-2-yl)methanol or related derivatives. Oxidation of (1H-benzimidazol-2-yl)methanol to 1H-benzimidazole-2-carbaldehyde is a key step, achieved by various oxidizing agents:

Oxidizing Agent Solvent Conditions Yield Notes
Manganese(IV) oxide Dichloromethane 40°C, 2 h 85% Stirred, monitored by TLC, filtered and concentrated
Ru-based catalysts with H2O2 Water 50°C, 5.5 h 70% Catalytic oxidation with [Ru(bpbp)(pydic)] and dropwise H2O2 addition
Manganese dioxide Methanol/Dichloromethane Room temp, overnight 51% Followed by silica gel chromatography
Manganese dioxide Ethyl acetate Reflux 65°C, 1 h 60-76% Reflux and filtration

These methods provide the benzimidazole aldehyde intermediate, which can be further transformed.

Introduction of Piperidin-3-ylmethyl Amine Group

The piperidin-3-ylmethyl substituent is introduced typically via nucleophilic substitution or reductive amination involving piperidin-3-ylmethylamine derivatives reacting with the benzimidazole intermediate. Specific synthetic details include:

  • Use of (3R)- or (3S)-piperidin-3-yl derivatives to obtain chiral products.
  • Reaction with benzimidazole-2-amine derivatives under basic conditions.
  • Protection/deprotection steps such as Boc (tert-butoxycarbonyl) protection of piperidine nitrogen, followed by deprotection using HCl in solvents like ethyl acetate or methanol to yield the hydrochloride salt.

Sulfonylation with p-Toluene Sulfonyl Chloride

Sulfonylation is performed by reacting the benzimidazole nitrogen with p-toluene sulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or diisopropylethylamine, typically in dichloromethane or similar solvents at low temperatures (0-5°C) progressing to room temperature:

  • Reaction monitored by TLC.
  • Work-up involves aqueous washes with citric acid, sodium bicarbonate, and sodium chloride solutions to remove impurities.
  • Solvent removal under reduced pressure and recrystallization or precipitation yields the tosylated benzimidazole intermediate.

Formation of Hydrochloride Salt

The final conversion to the hydrochloride salt is achieved by treatment with dry HCl gas or HCl solutions in solvents like ethyl acetate, isopropanol, or methanol. This step improves compound stability, solubility, and facilitates isolation as a solid:

  • The reaction is carried out in hydrocarbon, ether, ester, or polar aprotic solvents.
  • The product is isolated by filtration and drying under controlled temperature conditions (25-30°C).

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Yield/Outcome Notes
1 Oxidation of (1H-benzimidazol-2-yl)methanol to aldehyde MnO2/DCM/40°C/2h or Ru catalyst/H2O2/50°C/5.5h 51-85% Various oxidants used; choice affects yield and purity
2 Introduction of piperidin-3-ylmethyl amine Reaction with benzimidazole-2-amine derivatives, base, solvent High May involve Boc protection/deprotection for chiral control
3 Sulfonylation with p-toluene sulfonyl chloride Tosyl chloride, base (TEA or DIPEA), DCM, 0-30°C High Reaction monitored by TLC; aqueous work-up essential
4 Formation of hydrochloride salt Dry HCl or HCl in solvents (EtOAc, MeOH), room temp Quantitative Facilitates isolation and stability

Research Findings and Considerations

  • The use of manganese dioxide or manganese(IV) oxide as oxidants for benzimidazole aldehyde formation is well-established, offering moderate to high yields with straightforward work-up procedures.
  • Ru-based catalytic oxidation provides a greener alternative with good yields but requires careful control of reaction conditions and catalyst handling.
  • The piperidin-3-ylmethyl amine introduction often requires stereochemical control, achieved by chiral starting materials and protecting group strategies.
  • Sulfonylation with p-toluene sulfonyl chloride is a robust method, but reaction conditions must be optimized to prevent overreaction or side products.
  • Formation of the hydrochloride salt is critical for pharmaceutical-grade purity and handling, with solvent choice influencing crystallinity and stability.

Q & A

Q. Critical Factors :

  • Excess toluenesulfonyl chloride improves sulfonation efficiency but may require careful quenching.
  • Elevated temperatures during coupling (>40°C) can lead to side reactions (e.g., ring-opening of benzimidazole) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Confirm regioselectivity of the sulfonyl group (δ ~7.8 ppm for aromatic protons adjacent to sulfonyl) and piperidine ring conformation (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 455.15 for C21H25N4O2S+) and rule out impurities .
  • Elemental Analysis (CHN) : Ensure stoichiometric consistency (e.g., C 55.4%, H 5.5%, N 12.3%, Cl 8.1%) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .

Q. Experimental Workflow :

Parallel synthesis : Generate 10–15 analogs via combinatorial chemistry.

In vitro assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence polarization.

Molecular docking : Correlate activity trends with binding poses in homology models (e.g., AutoDock Vina) .

Data Contradiction Example :
If a methyl-substituted analog shows lower activity despite improved solubility, investigate whether steric hindrance disrupts target binding .

Advanced: How should researchers resolve discrepancies in biological activity data across different batches?

Methodological Answer:

Purity Analysis : Re-analyze batches via HPLC to detect impurities (e.g., residual toluenesulfonyl chloride, ~0.5% can inhibit activity) .

Salt Form Verification : Ensure consistent hydrochloride stoichiometry (use ion chromatography; Cl- content should be 8.1±0.2%) .

Solvent Effects : Test activity in varying DMSO concentrations (e.g., >1% DMSO may denature proteins, altering IC50) .

Crystallography : Compare X-ray structures of active/inactive batches to identify conformational differences in the benzimidazole ring .

Q. Troubleshooting Table :

IssueDiagnostic TestCorrective Action
Low potencyHR-MS for byproductsRepurify via preparative HPLC
High variabilityIon chromatography (Cl- content)Adjust HCl stoichiometry
Irreproducible kineticsDMSO concentration assayStandardize solvent to ≤0.5%

Advanced: What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., mesylate, phosphate) to enhance solubility while maintaining stability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm, PDI <0.2) to improve bioavailability (e.g., 2-fold increase in AUC in murine models) .
  • Co-solvent Systems : Prepare 10% EtOH/30% PEG-400/60% saline for IV administration (solubility >5 mg/mL) .

Q. Critical Parameters :

  • Monitor pH stability (optimum pH 3–4 for hydrochloride form) .
  • Avoid lyophilization if the compound degrades upon dehydration .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/powder handling due to fine particulate .
  • Spill Management : Neutralize with 5% sodium bicarbonate, then collect with inert absorbent (e.g., vermiculite) .
  • First Aid : For eye exposure, rinse with water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Q. Regulatory Compliance :

  • Ensure waste disposal complies with EPA guidelines (D003 reactive sulfonamide byproduct) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride
Reactant of Route 2
Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride

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